molecular formula C11H17N5O3 B11849323 8-Amino-7-(2-ethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

8-Amino-7-(2-ethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B11849323
M. Wt: 267.28 g/mol
InChI Key: KUTAOUVTSHOMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-7-(2-ethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a xanthine-derived compound characterized by a purine core substituted with amino, ethoxyethyl, and methyl groups. Its molecular formula is C₁₁H₁₇N₅O₃, with a molecular weight of 267.29 g/mol. The ethoxyethyl chain at position 7 and the amino group at position 8 distinguish it from simpler xanthines like caffeine or theophylline.

Properties

Molecular Formula

C11H17N5O3

Molecular Weight

267.28 g/mol

IUPAC Name

8-amino-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C11H17N5O3/c1-4-19-6-5-16-7-8(13-10(16)12)14(2)11(18)15(3)9(7)17/h4-6H2,1-3H3,(H2,12,13)

InChI Key

KUTAOUVTSHOMFH-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C2=C(N=C1N)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Biological Activity

8-Amino-7-(2-ethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has gained attention in pharmacological research due to its potential biological activities. This compound, also known by its CAS number 6485-03-6, exhibits various biological properties that could be leveraged in therapeutic applications.

Chemical Structure and Properties

The molecular formula of 8-Amino-7-(2-ethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is C11H17N5O3C_{11}H_{17}N_{5}O_{3}. Its structure features a purine base with amino and ethoxyethyl substituents that may influence its biological interactions.

Antitumor Activity

Research indicates that derivatives of purines can exhibit significant antitumor properties. Specifically, 8-aminoadenosine, a related compound, has been shown to inhibit transcription mechanisms in mantle cell lymphoma cells. This suggests that the biological activity of 8-Amino-7-(2-ethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione might also extend to antitumor effects through similar pathways .

The mechanism of action for this compound may involve hydrogen bonding interactions with nucleic acids. Studies demonstrate that purine derivatives can stabilize triplex structures and form Hoogsteen-like complexes with thymine. Such interactions can lead to alterations in gene expression and cellular signaling pathways .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effects of various purine derivatives on cancer cell lines. The results indicated that compounds similar to 8-Amino-7-(2-ethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione inhibited cell proliferation in vitro. The study highlighted the potential for these compounds to serve as lead candidates for developing new anticancer agents .

Case Study 2: Interaction with DNA

Another research project focused on the interaction of purine derivatives with DNA. It was found that 8-amino derivatives could form stable complexes with DNA bases through hydrogen bonding. This property may contribute to their efficacy as therapeutic agents targeting genetic material in cancer cells .

Data Tables

Property Value
Molecular Formula C₁₁H₁₇N₅O₃
CAS Number 6485-03-6
Potential Applications Antitumor agent
Mechanism of Action DNA interaction
Research Focus Cancer cell inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of 1,3-dimethylpurine-2,6-dione derivatives. Key structural analogs and their comparative properties are summarized below:

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituents (Position 7/8) Key Receptor Affinity (Ki, nM) Biological Activity References
8-Amino-7-(2-ethoxyethyl)-1,3-dimethyl-1H-purine-2,6-dione 7: 2-ethoxyethyl; 8: NH₂ Not reported (inferred from analogs) Potential 5-HT1A/D2 modulation (hypothetical)
8-Amino-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6-dione 7: 2-methoxyethyl; 8: NH₂ 5-HT1A: ~10–50; D2: ~100–200 5-HT1A antagonism, D2 partial agonism
7-(3-Methylbenzyl)-1,3-dimethyl-8-(piperidin-4-yloxy)-1H-purine-2,6-dione 7: 3-methylbenzyl; 8: piperidinyl 5-HT6: 1–10; D2: 1–85 Dual 5-HT6/D2 receptor antagonism
VU0071063 [7-(4-tert-butylbenzyl)-1,3-dimethyl-1H-purine-2,6-dione] 7: 4-tert-butylbenzyl; 8: H Kir6.2/SUR1 (EC₅₀: 3.2 µM) KATP channel activation (pancreatic β-cells)
8-Chloro-7-ethyl-1,3-dimethyl-1H-purine-2,6-dione 7: ethyl; 8: Cl Not reported Structural rigidity (crystallographic study)

Substituent Effects on Receptor Affinity

  • Methoxyethyl analogs (e.g., ) show higher 5-HT1A affinity (Ki ~10–50 nM) than benzyl-substituted derivatives, suggesting that smaller, oxygen-containing chains optimize interactions with serotonin receptors .
  • Position 8 Modifications: The amino group at position 8 is critical for 5-HT1A/D2 activity. Removal of this group (e.g., in 8-chloro derivatives) abolishes receptor binding . Lipophilic substituents (e.g., propoxy, piperidinyl) at position 8 enhance 5-HT6/D2 dual activity, as seen in compounds 5 and 12 (Ki(D2) = 1–85 nM) .

Pharmacokinetic and Physicochemical Properties

Property Target Compound 8-Methoxyethyl Analog () VU0071063 ()
Molecular Weight 267.29 g/mol 253.26 g/mol 326.39 g/mol
LogP (Predicted) ~0.5–1.2 ~0.3–0.8 ~2.5–3.0
Solubility Moderate (ethoxyethyl chain) High (methoxyethyl chain) Low (hydrophobic benzyl group)
Metabolic Stability Likely CYP3A4 substrate CYP2D6/CYP3A4 substrates Stable (tert-butyl group resists oxidation)
  • The ethoxyethyl chain balances solubility and membrane permeability, making the compound more metabolically stable than methoxyethyl analogs but less stable than tert-butyl-substituted derivatives .

Structural Insights from Crystallography

  • By contrast, the ethoxyethyl group in the target compound likely adopts multiple conformations, enabling adaptable interactions with receptor pockets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 8-Amino-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione, and how can purity be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution at the 8-position of a purine core. For example, reacting 7-(2-ethoxyethyl)-1,3-dimethylxanthine with a protected amino group under reflux in polar aprotic solvents (e.g., DMF or THF) with a base like K₂CO₃. Post-synthesis, purity is optimized via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
  • Critical Parameters : Temperature control (60–80°C) and anhydrous conditions prevent side reactions like hydrolysis of the ethoxyethyl group.

Q. What analytical techniques are essential for structural confirmation of this compound?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : To verify substituent positions (e.g., ethoxyethyl protons at δ 3.4–3.6 ppm, methyl groups at δ 3.2–3.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: 324.17 g/mol).
  • X-ray Crystallography : Resolve bond angles and stereochemistry, particularly for the 8-amino and 7-ethoxyethyl groups .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the ethoxyethyl group at acidic pH) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and identify degradation pathways (e.g., loss of the amino group above 200°C) .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodology :

  • Kinetic Assays : Measure inhibition constants (Ki) using purified enzymes (e.g., adenosine deaminase) via spectrophotometric monitoring of substrate depletion .
  • Molecular Docking : Model interactions between the compound’s amino/ethoxyethyl groups and enzyme active sites (software: AutoDock Vina or Schrödinger) to predict binding modes .
  • Site-Directed Mutagenesis : Validate predicted binding residues (e.g., replace catalytic residues in the enzyme and assess inhibition efficacy) .

Q. How can researchers resolve contradictions in reported receptor binding affinities across studies?

  • Methodology :

  • Standardized Assays : Replicate binding studies (e.g., radioligand displacement assays for adenosine receptors) using uniform cell lines (e.g., HEK293) and buffer conditions (pH 7.4, 1 mM Mg²⁺) .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing ethoxyethyl with cyclohexyl or chloroethyl groups) to identify critical moieties for receptor interaction .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to rule out assay-specific artifacts .

Q. What computational approaches are effective in predicting the compound’s pharmacokinetic properties?

  • Methodology :

  • ADME Prediction : Use tools like SwissADME to estimate logP (expected ~1.5 due to ethoxyethyl hydrophilicity), blood-brain barrier permeability, and cytochrome P450 interactions .
  • Molecular Dynamics (MD) Simulations : Model solvation dynamics and membrane permeability (e.g., bilayer penetration in GROMACS) .
  • Metabolite Prediction : Employ Xenosite or similar platforms to identify potential Phase I/II metabolites (e.g., oxidative cleavage of the ethoxyethyl group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.